- In-situ liquid-phase catalytic hydrogenation for N-alkylationYingyong Huaxue, 2009, 26(10), 1169-1173,
Cas no 91-67-8 (N,N-Diethyl-m-toluidine)
N,N-Diethyl-m-toluidine structure
N,N-Diethyl-m-toluidine Properties
Names and Identifiers
-
- N,N-Diethyl-3-methylaniline
- N,N-Diethyl-m-toluidine
- N,N-dimethyl-m-toluidine
- N,N-Diethyl-m-toluidine [for Biochemical Research]
- 3-Methyl-N,N-diethylaniline
- 3-Diethylaminotoluene
- DMT
- m-Toluidine,N,N-diethyl- (6CI,7CI,8CI)
- 1-(Diethylamino)-3-methylbenzene
- 3-(Diethylamino)-1-methylbenzene
- 3-(Diethylamino)toluene
- 3-(N,N-Diethylamino)toluene
- N,N-Diethyl-m-methylaniline
- NSC 96629
- m-Methyl(diethylamino)benzene
- m-Methyl-N,N-diethylaniline
- N,N-二乙基间甲苯胺
- Benzenamine, N,N-diethyl-3-methyl-
- N,N-Diethyl-m-toluidinium ion
- m-Toluidine, N,N-diethyl-
- meta-Methyl(diethylamino)benzene
- N,N-Diethyl-3-methylbenzenamine
- CIPVVROJHKLHJI-UHFFFAOYSA-N
- meta-Toluidine, N,N-d
- 3-Methyl-N,N-diethylbenzenamine
- ADAL1085203
- EN300-20531
- AI3-28462
- SCHEMBL457496
- Benzenamine,N-diethyl-3-methyl-
- FT-0629480
- n,n-diethyl-m-toluidin
- meta-Toluidine, N,N-diethyl-
- CHEMBL3561120
- DTXCID5031183
- N,N-diethyl-N-(3-methylphenyl)amine
- UNII-E5635R949A
- BS-18948
- 91-67-8
- meta-Toluidine, N,N-diethyl- (6CI,7CI,8CI)
- CS-W014316
- D0532
- Z104478590
- W-100302
- EINECS 202-089-3
- E5635R949A
- F16460
- InChI=1/C11H17N/c1-4-12(5-2)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H
- N,N-Diethyl-m-toluidine, >=99.0% (GC)
- NSC-96629
- D3868
- Tox21_304015
- AKOS009031464
- NCGC00357228-01
- m-Toluidine,N-diethyl-
- AC-11303
- LS-28256
- NSC96629
- MFCD00035795
- CAS-91-67-8
- DTXSID1052610
- m-Toluidine, N,N-diethyl- (6CI, 7CI, 8CI)
- N,N-Diethyl-3-methylbenzenamine (ACI)
- aniline, N,N-diethyl-3-methyl-
- NS00039404
- +Expand
-
- MFCD00035795
- CIPVVROJHKLHJI-UHFFFAOYSA-N
- 1S/C11H17N/c1-4-12(5-2)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3
- C1C=C(C)C=C(N(CC)CC)C=1
Computed Properties
- 163.13600
- 0
- 1
- 3
- 163.1361
- 12
- 118
- 0
- 0
- 0
- 0
- 0
- 1
- 3.5
- nothing
- 0
- 3.2
Experimental Properties
- 2.84120
- 3.24000
- 1.535-1.537
- 107°C/11mmHg(lit.)
- 46.25°C (estimate)
- 101 ºC
- 2744
- Colorless or light yellow liquid.
- It can be miscible with ethanol and ether.
- 0.92
N,N-Diethyl-m-toluidine Security Information
- GHS06 GHS09
- CX9869375
- 2
- S24/25-S61-S45-S36/37-S28
- R20/21/22; R36/37/38
- T N
- UN 1708 6.1/PG 2
- H301,H311,H331,H411
- P261,P273,P280,P301+P310,P311
- warning
- Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
- R20/21/22;R36/37/38
- Danger
N,N-Diethyl-m-toluidine Customs Data
- 2921430090
-
China Customs Code:
2921430090Overview:
2921430090 Toluidine and its derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union
Summary:
HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
N,N-Diethyl-m-toluidine Price
N,N-Diethyl-m-toluidine Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: 2-[(2,6-Dimethylphenyl)amino]-2-oxoacetic acid , Cuprous iodide Solvents: Dimethyl sulfoxide ; 36 h, 90 °C
Reference
- CuI/DMPAO-Catalyzed N-Arylation of Acyclic Secondary AminesOrganic Letters, 2012, 14(12), 3056-3059,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; 50 °C
1.2 Reagents: Water
1.2 Reagents: Water
Reference
- Copper(II)-catalyzed C-H (sp3) oxidation and C-N cleavage: synthesis of methylene-bridged compounds using TMEDA as a carbon source in waterRSC Advances, 2013, 3(26), 10272-10276,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; rt; 50 °C
1.2 Reagents: Water
1.2 Reagents: Water
Reference
- Cu(II)-catalyzed C-H (SP3) oxidation and C-N cleavage: base-switched methylenation and formylation using tetramethylethylenediamine as a carbon sourceChemical Communications (Cambridge, 2012, 48(47), 5928-5930,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: 2-[(2,6-Dimethylphenyl)amino]-2-oxoacetic acid , Cuprous iodide Solvents: Dimethyl sulfoxide ; 48 h, 90 °C
Reference
- CuI/DMPAO-Catalyzed N-Arylation of Acyclic Secondary AminesOrganic Letters, 2012, 14(12), 3056-3059,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Lithium bis(trimethylsilyl)amide Catalysts: Palladium diacetate , Tri-tert-butylphosphine Solvents: Tetrahydrofuran , Hexane ; 12 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Reference
- C(sp3)-F Bond Activation of CF3-Substituted Anilines with Catalytically Generated Silicon Cations: Spectroscopic Evidence for a Hydride-Bridged Ru-S Dimer in the Catalytic CycleJournal of the American Chemical Society, 2013, 135(4), 1248-1251,
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Hydrogen , Polyethylene glycol mono(4-tert-octylphenyl) ether Catalysts: Palladium , Lipase CaLB (Candida antarctica) ; 12 h, 25 °C
Reference
- A facile, one-pot reductive alkylation of aromatic and heteroaromatic amines in aqueous micellar media: a chemoenzymatic approachOrganic & Biomolecular Chemistry, 2023, 21(20), 4264-4268,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: N-Methyl-2-pyrrolidone ; 6 h, 140 °C
Reference
- Amination of aryl chlorides and fluorides toward the synthesis of aromatic amines by palladium-catalyzed route or transition metal free way: Scopes and limitationsJournal of Molecular Catalysis A: Chemical, 2009, 303(1-2), 15-22,
Synthetic Circuit 11
Synthetic Circuit 12
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Bis(dibenzylideneacetone)palladium , CataCXium A Solvents: Toluene ; 20 h, 120 °C; 120 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; rt
Reference
- Preparation of adamantylphosphine alkyl ligands as catalyst component in aromatic Heck reactions, China, , ,
Synthetic Circuit 14
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; cooled; rt; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
Reference
- Photochemical Cleavage of Benzylic C-N Bond To Release AminesJournal of Organic Chemistry, 2016, 81(15), 6195-6200,
Synthetic Circuit 16
Synthetic Circuit 17
Synthetic Circuit 18
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Methyldiphenylsilane Catalysts: Sodium methoxide , Ruthenium(1+), [(1,2,3,4,5,6-η)-2,2′′,4,4′′,6,6′′-hexamethyl[1,1′:3′,1′′-terphen… Solvents: Hexane ; 72 h, 100 °C
Reference
- C(sp3)-F Bond Activation of CF3-Substituted Anilines with Catalytically Generated Silicon Cations: Spectroscopic Evidence for a Hydride-Bridged Ru-S Dimer in the Catalytic CycleJournal of the American Chemical Society, 2013, 135(4), 1248-1251,
Synthetic Circuit 20
Reaction Conditions
Reference
- Naphthalene-1,8-diylbis(diphenylmethylium) as an Organic Two-Electron Oxidant: Benzidine Synthesis via Oxidative Self-Coupling of N,N-DialkylanilinesJournal of Organic Chemistry, 2006, 71(17), 6414-6419,
Synthetic Circuit 21
Reaction Conditions
Reference
- Process for producing N,N-dialkyl derivatives of aniline and toluidines, Hungary, , ,
Synthetic Circuit 22
Reaction Conditions
Reference
- Preparation of N-alkylanilines by alkylation of anilines with alcohols or dialkyl ethers using pentasil-type zeolite catalysts, Federal Republic of Germany, , ,
Synthetic Circuit 23
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 15 min, rt
1.2 rt; 8 h, 40 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Methyldiphenylsilane Catalysts: Sodium methoxide , Ruthenium(1+), [(1,2,3,4,5,6-η)-2,2′′,4,4′′,6,6′′-hexamethyl[1,1′:3′,1′′-terphen… Solvents: Hexane ; 72 h, 100 °C
1.2 rt; 8 h, 40 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Methyldiphenylsilane Catalysts: Sodium methoxide , Ruthenium(1+), [(1,2,3,4,5,6-η)-2,2′′,4,4′′,6,6′′-hexamethyl[1,1′:3′,1′′-terphen… Solvents: Hexane ; 72 h, 100 °C
Reference
- C(sp3)-F Bond Activation of CF3-Substituted Anilines with Catalytically Generated Silicon Cations: Spectroscopic Evidence for a Hydride-Bridged Ru-S Dimer in the Catalytic CycleJournal of the American Chemical Society, 2013, 135(4), 1248-1251,
Synthetic Circuit 24
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Titania Solvents: Ethanol ; 4 h, 10 bar, 60 °C
2.1 Reagents: Mesitylene Catalysts: Gold , Titania Solvents: Ethanol ; 10 min; 4 h
2.1 Reagents: Mesitylene Catalysts: Gold , Titania Solvents: Ethanol ; 10 min; 4 h
Reference
- One-pot photo-reductive N-alkylation of aniline and nitroarene derivatives with primary alcohols over Au-TiO2Catalysis Science & Technology, 2013, 3(1), 94-98,
Synthetic Circuit 25
Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Acetonitrile , Water ; 0.8 h, rt
Reference
- Reductive monoalkylation of aromatic and aliphatic nitro compounds and the corresponding amines with nitrilesOrganic Letters, 2005, 7(3), 471-474,
Synthetic Circuit 26
Reaction Conditions
1.1 Reagents: Water Catalysts: Platinum, compd. with tin (3:1) ; 5 MPa, 503 K
Reference
- Heterogeneously catalyzed one-pot synthesis of N-alkyl anilines from nitroaromatics by assembled Pt3Sn/Al2O3 catalystWuli Huaxue Xuebao, 2012, 28(9), 2141-2147,
N,N-Diethyl-m-toluidine Raw materials
- Stannanamine, 1,1,1-tributyl-N,N-diethyl-
- 3-Iodotoluene
- Benzenamine, 3-(chloromethyl)-N,N-diethyl-
- Benzenamine, N,N-diethyl-3-(trifluoromethyl)-
N,N-Diethyl-m-toluidine Preparation Products
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N,N-Diethyl-m-toluidine Related Literature
-
Biquan Xiong,Shipan Xu,Weifeng Xu,Yu Liu,Limin Zhang,Ke-Wen Tang,Shuang-Feng Yin,Wai-Yeung Wong Org. Chem. Front. 2022 9 3807
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2. Cyclometallated derivatives of rhodium(III). Activation of C(sp3)–H vs. C(sp2)–H bondsAntonio Zucca,Sergio Stoccoro,Maria Agostina Cinellu,Giovanni Minghetti,Mario Manassero J. Chem. Soc. Dalton Trans. 1999 3431
-
3. Ligand oxidation in N4 tetradentate Schiff base complexes catalyzed by copper(II) hexafluoroacetylacetonate dihydrate: reaction details and structuresGreg Brewer,Peter Kamaras,Sergey Prytkov,Maoyu Shang,W. Robert Scheidt J. Chem. Soc. Dalton Trans. 1999 4511
-
4. 297. Alleged geometrical isomerism in certain anils, and the dipole moment of phenanthridineV. de Gaouck,R. J. W. Le Fèvre J. Chem. Soc. 1939 1392
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Byung-Jun Jung,Jeong-Ik Lee,Hye Yong Chu,Lee-Mi Do,Jaemin Lee,Hong-Ku Shim J. Mater. Chem. 2005 15 2470
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Amer Hakki,Ralf Dillert,Detlef W. Bahnemann Phys. Chem. Chem. Phys. 2013 15 2992
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